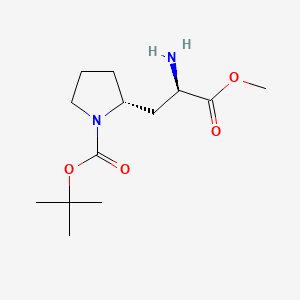
(R)-tert-Butyl 2-((R)-2-amino-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-2-(®-2-amino-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-(®-2-amino-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the amino group, followed by the formation of the pyrrolidine ring and subsequent functionalization to introduce the tert-butyl group and other substituents. Reaction conditions often include the use of protecting groups, catalysts, and specific solvents to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-2-(®-2-amino-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Nucleophilic substitution reactions can be employed to replace specific substituents with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ®-2-(®-2-amino-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes. Its structural features make it suitable for investigating the mechanisms of various biological reactions .
Medicine
Its ability to interact with specific molecular targets makes it a promising compound for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity and structural properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-(®-2-amino-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tert-butyl derivatives and pyrrolidine-based compounds. Examples include tert-Butyl ®-2-(®-2-amino-3-hydroxy-3-oxopropyl)pyrrolidine-1-carboxylate and tert-Butyl ®-2-(®-2-amino-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxamide .
Uniqueness
The uniqueness of tert-Butyl ®-2-(®-2-amino-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate lies in its specific combination of functional groups and structural features. This combination allows for unique reactivity and interactions with molecular targets, making it valuable for various scientific research applications .
Properties
Molecular Formula |
C13H24N2O4 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
tert-butyl (2R)-2-[(2R)-2-amino-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-7-5-6-9(15)8-10(14)11(16)18-4/h9-10H,5-8,14H2,1-4H3/t9-,10-/m1/s1 |
InChI Key |
MLRLDGQCCZGVIE-NXEZZACHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C[C@H](C(=O)OC)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















